Ethyl 2-hydroxy-2,3-dimethylbutanoate

Description

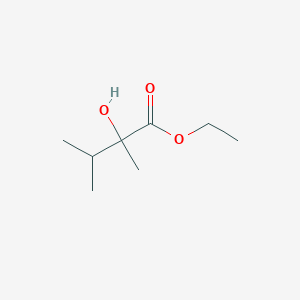

Ethyl 2-hydroxy-2,3-dimethylbutanoate is a branched-chain ester featuring a hydroxyl group at position 2 and methyl substituents at positions 2 and 3 of the butanoate backbone. Esters with hydroxyl and methyl groups are critical in pharmaceutical synthesis, flavor chemistry, and polymer industries due to their reactivity and stereochemical complexity [1], [12].

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

ethyl 2-hydroxy-2,3-dimethylbutanoate |

InChI |

InChI=1S/C8H16O3/c1-5-11-7(9)8(4,10)6(2)3/h6,10H,5H2,1-4H3 |

InChI Key |

AFZAUDVCXPWZND-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C(C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular features, and applications:

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Applications/Synthesis Insights |

|---|---|---|---|---|

| Ethyl 2-hydroxy-3-methylbutanoate | 129025-85-0 | C₇H₁₄O₃ | Ester, hydroxyl (C2), methyl (C3) | Flavoring agent; intermediate in chiral synthesis [1] |

| Ethyl 3-hydroxy-2,2-dimethylbutanoate | 69737-23-1 | C₈H₁₆O₃ | Ester, hydroxyl (C3), methyl (C2, C2) | Potential use in asymmetric catalysis due to steric hindrance [2] |

| Ethyl 2-bromo-3,3-dimethylbutanoate | 1597397-20-0 | C₈H₁₅BrO₂ | Ester, bromo (C2), methyl (C3, C3) | Reactive intermediate for nucleophilic substitutions [9] |

| Ethyl 2-amino-2,3-dimethylbutanoate HCl | 2361608-94-6 | C₈H₁₈ClNO₂ | Ester, amino (C2), methyl (C2, C3) | Pharmaceutical intermediate (e.g., antiviral agents) [10] |

| Ethyl 2-acetyl-3-methylbutanoate | 1522-46-9 | C₉H₁₆O₃ | Ester, acetyl (C2), methyl (C3) | Precursor for ketone-containing APIs [12] |

Key Differences and Implications

Substituent Position and Reactivity

- Hydroxyl vs. Bromo/Amino Groups: Ethyl 2-hydroxy-3-methylbutanoate (C2 hydroxyl) is more polar than its bromo or amino analogs, influencing solubility in aqueous media [1]. The bromo derivative (Ethyl 2-bromo-3,3-dimethylbutanoate) exhibits higher reactivity in SN2 reactions due to the leaving group capability of bromine [9]. The amino variant (Ethyl 2-amino-2,3-dimethylbutanoate) is a key building block for peptidomimetics, leveraging its nucleophilic amine group [10].

Steric and Stereochemical Effects

- Methyl Group Arrangement: Ethyl 3-hydroxy-2,2-dimethylbutanoate has geminal methyl groups at C2, creating significant steric hindrance that may slow ester hydrolysis compared to the 2,3-dimethyl configuration [2]. The 2,3-dimethyl substitution in the target compound likely enhances thermal stability due to reduced conformational flexibility.

Pharmaceutical Relevance

- Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride is a critical intermediate in antiviral drug synthesis, highlighting the importance of stereochemistry in biological activity [10].

- The acetylated analog (Ethyl 2-acetyl-3-methylbutanoate) serves as a ketone donor in API synthesis, enabling carbon-carbon bond formation [12].

Industrial and Catalytic Uses

- Hydroxyl-bearing esters like Ethyl 2-hydroxy-3-methylbutanoate are employed in asymmetric catalysis, where the hydroxyl group coordinates metal catalysts to enhance enantioselectivity [1].

- Brominated esters (e.g., Ethyl 2-bromo-3,3-dimethylbutanoate) are precursors in polymer cross-linking due to their radical reactivity [9].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.